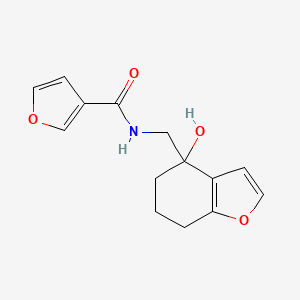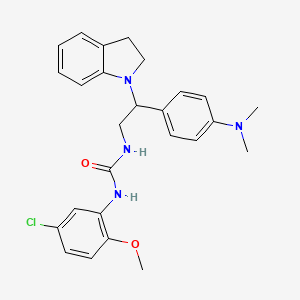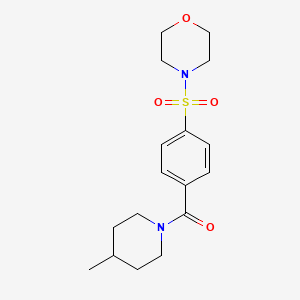![molecular formula C23H19Cl2NO2 B2973104 (E)-N-(4-chlorobenzyl)-3-{4-[(3-chlorobenzyl)oxy]phenyl}-2-propenamide CAS No. 477871-18-4](/img/structure/B2973104.png)
(E)-N-(4-chlorobenzyl)-3-{4-[(3-chlorobenzyl)oxy]phenyl}-2-propenamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “(E)-N-(4-chlorobenzyl)-3-{4-[(3-chlorobenzyl)oxy]phenyl}-2-propenamide” is a complex organic molecule. It contains two chlorobenzyl groups, one of which is attached to a phenyl ring via an ether linkage. The other is attached to a propenamide group via an amide linkage .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the ether and amide bonds. The chlorobenzyl groups could potentially be introduced via a nucleophilic aromatic substitution reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the chlorobenzyl, phenyl, and propenamide groups. The “(E)” in the name indicates the configuration of the double bond in the propenamide group .Chemical Reactions Analysis
As an organic compound, “this compound” could potentially undergo a variety of chemical reactions. The presence of the ether and amide groups could make it susceptible to reactions such as hydrolysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as its polarity, solubility, stability, and reactivity would be influenced by the presence and arrangement of the chlorobenzyl, phenyl, and propenamide groups .Wissenschaftliche Forschungsanwendungen
(E)-N-(4-chlorobenzyl)-3-{4-[(3-chlorobenzyl)oxy]phenyl}-2-propenamidero-NH-CH2CH═CH2 has a wide range of applications in scientific research. It has been used as an inhibitor of enzyme activity, as a reagent in organic synthesis, and as a model compound for studying the structure-function relationships of proteins. In addition, it has been used to study the role of hydrogen bonding in protein folding and to investigate the effects of small molecules on the stability of proteins.
Wirkmechanismus
The mechanism of action of (E)-N-(4-chlorobenzyl)-3-{4-[(3-chlorobenzyl)oxy]phenyl}-2-propenamidero-NH-CH2CH═CH2 is not yet fully understood. It is believed that the compound binds to the active site of the target enzyme, forming a covalent bond with the enzyme. This covalent bond prevents the enzyme from catalyzing its reaction and thus inhibits its activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of (E)-N-(4-chlorobenzyl)-3-{4-[(3-chlorobenzyl)oxy]phenyl}-2-propenamidero-NH-CH2CH═CH2 are not yet fully understood. However, studies have shown that the compound can inhibit the activity of several enzymes, including cytochrome P450s, protein kinases, and proteases. In addition, the compound has been shown to have antioxidant and anti-inflammatory activities.
Vorteile Und Einschränkungen Für Laborexperimente
(E)-N-(4-chlorobenzyl)-3-{4-[(3-chlorobenzyl)oxy]phenyl}-2-propenamidero-NH-CH2CH═CH2 has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is stable under a variety of conditions. In addition, the compound can be used to study the structure-function relationships of proteins and the effects of small molecules on the stability of proteins. However, the compound has some limitations. It is not water-soluble and has a low solubility in organic solvents, making it difficult to use in aqueous solutions.
Zukünftige Richtungen
There are many potential future directions for research on (E)-N-(4-chlorobenzyl)-3-{4-[(3-chlorobenzyl)oxy]phenyl}-2-propenamidero-NH-CH2CH═CH2. These include further investigation of the compound’s mechanism of action and biochemical and physiological effects, as well as exploring its potential applications in drug design and development. In addition, further studies are needed to investigate the compound’s potential as a therapeutic agent and its ability to interact with other biomolecules. Finally, more research is needed to explore the compound’s potential for use in other areas of scientific research, such as materials science and nanotechnology.
Synthesemethoden
(E)-N-(4-chlorobenzyl)-3-{4-[(3-chlorobenzyl)oxy]phenyl}-2-propenamidero-NH-CH2CH═CH2 can be synthesized using a variety of methods. One of the most commonly used methods is the N-alkylation of the amino acid phenylalanine with 4-chlorobenzyl chloride and 3-chlorobenzyloxy phenylacetate in the presence of a base such as potassium carbonate. This reaction yields the desired compound in high yields and is relatively simple to perform.
Eigenschaften
IUPAC Name |
(E)-3-[4-[(3-chlorophenyl)methoxy]phenyl]-N-[(4-chlorophenyl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19Cl2NO2/c24-20-9-4-18(5-10-20)15-26-23(27)13-8-17-6-11-22(12-7-17)28-16-19-2-1-3-21(25)14-19/h1-14H,15-16H2,(H,26,27)/b13-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCYPDTNNLQMRTK-MDWZMJQESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)COC2=CC=C(C=C2)C=CC(=O)NCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)COC2=CC=C(C=C2)/C=C/C(=O)NCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[(2-Chloroanilino)carbonyl]amino}-4,6-dimethylnicotinamide](/img/structure/B2973021.png)
![N-[2-[[2-(4-bromophenyl)-1H-indol-3-yl]sulfanyl]ethyl]cyclohexanecarboxamide](/img/structure/B2973022.png)







![N-(6-methylbenzo[d]thiazol-2-yl)-2-((6-(thiophen-2-yl)pyridazin-3-yl)thio)acetamide](/img/structure/B2973038.png)

![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2,4,6-trimethylbenzenesulfonamide](/img/structure/B2973041.png)
![2-{(E)-[(2-chloro-4-methylphenyl)imino]methyl}-6-methoxyphenol](/img/structure/B2973043.png)
